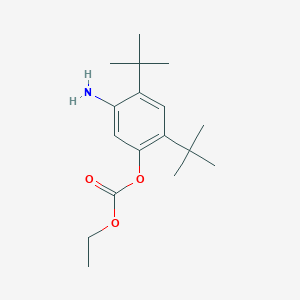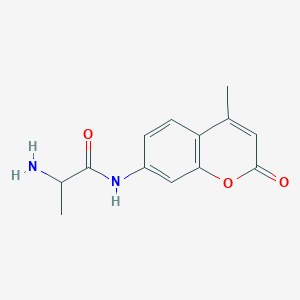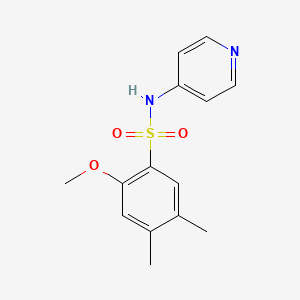![molecular formula C16H16N6S2 B15281763 isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15281763.png)
isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound It features a unique structure that combines several heterocyclic rings, including pyrazole, triazole, and thiadiazole, making it a subject of interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the triazole and thiadiazole rings. Common reagents used in these reactions include hydrazine derivatives, acetylacetone, and various sulfur-containing compounds. The reaction conditions often involve cyclocondensation reactions under reflux with appropriate catalysts to facilitate ring closure and formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the triazole and pyrazole rings can be reduced under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, potentially altering the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of structure-activity relationships.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Its unique chemical properties could make it useful in the development of new materials, such as polymers or coatings with specific functional properties .
Wirkmechanismus
The mechanism of action of isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide likely involves interactions with various molecular targets, including enzymes and receptors. The compound’s heterocyclic rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, potentially modulating their activity. Specific pathways and targets would depend on the biological context and the specific functional groups present on the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole ring are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Triazole Derivatives: Triazole-containing compounds are widely used in medicinal chemistry for their antifungal and antimicrobial activities.
Thiadiazole Derivatives: Thiadiazole rings are found in compounds with a range of biological activities, including antiviral and anticancer properties.
Uniqueness
Isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to the combination of these three heterocyclic rings in a single molecule.
Eigenschaften
Molekularformel |
C16H16N6S2 |
|---|---|
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
6-(3-phenyl-1H-pyrazol-5-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H16N6S2/c1-10(2)23-9-14-19-20-16-22(14)21-15(24-16)13-8-12(17-18-13)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
RXQXCVBEULSKGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC(=NN3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


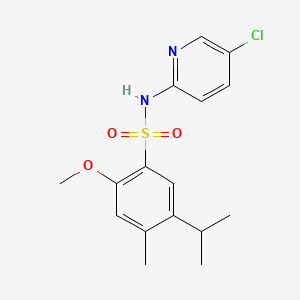
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B15281700.png)
methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B15281702.png)

![Tetrakis([1,1'-biphenyl]-4-yl)methane](/img/structure/B15281727.png)
![3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt](/img/structure/B15281734.png)
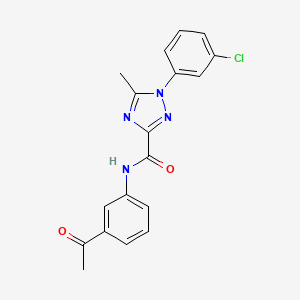

![6-(3-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281749.png)
![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
